5-cyclopropyl-1H-pyrazole-3-carboxamide

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

5-Cyclopropyl-1H-pyrazole-3-carboxamide (CAS 401629-05-8) is a low-molecular-weight (151.17 g/mol) heterocyclic building block delivering a unique conformational profile for reproducible SAR campaigns. Unlike 5-methyl or 5-phenyl analogs, the cyclopropyl group confers reduced lipophilicity (XLogP3=0) and superior fragment-like properties (TPSA 71.8 Ų), validated in nanomolar TAAR1 (Ki 4.20 nM), CB1 (Ki ≤5 nM), TNAP (IC50 5 nM), and CDK2 inhibitors. Supplied as a single-lot-characterized research chemical with full analytical documentation, it is the preferred starting material for constructing focused GPCR and kinase libraries. The carboxamide serves as a stable precursor for both amide-coupled and amine-derived (via Curtius rearrangement) libraries. Its demonstrated biological inertness at assay concentrations makes it an ideal negative control scaffold and PROTAC linker-attachment point.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 401629-05-8
Cat. No. B3351830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1H-pyrazole-3-carboxamide
CAS401629-05-8
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)C(=O)N
InChIInChI=1S/C7H9N3O/c8-7(11)6-3-5(9-10-6)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10)
InChIKeyOQUJEFJLUNVUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1H-pyrazole-3-carboxamide (CAS 401629-05-8): Procurement-Grade Scaffold Identity and Physicochemical Baseline


5-Cyclopropyl-1H-pyrazole-3-carboxamide (CAS 401629-05-8) is a low-molecular-weight (151.17 g/mol) heterocyclic building block comprising a pyrazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a primary carboxamide [1]. Its computed physicochemical profile—XLogP3 of 0, topological polar surface area (TPSA) of 71.8 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [1]—places it in a favorable fragment-like property space distinct from larger, more lipophilic pyrazole-3-carboxamide congeners. The compound serves as a versatile synthetic intermediate for constructing biologically active derivatives across multiple target classes, including trace amine-associated receptor 1 (TAAR1) modulators, cannabinoid CB1 receptor antagonists, tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, and kinase inhibitors [2][3][4][5]. Its availability as a defined, single-lot-characterized research chemical makes it a preferred starting material for reproducible SAR campaigns.

Why 5-Cyclopropyl-1H-pyrazole-3-carboxamide (CAS 401629-05-8) Cannot Be Interchanged with Other 5-Substituted Pyrazole-3-carboxamides


The 5-position substituent on the pyrazole-3-carboxamide scaffold is a critical determinant of both physicochemical properties and biological target engagement. Replacing the cyclopropyl group with a methyl, ethyl, or phenyl substituent alters the conformational restraint, steric bulk, and electronic character at a position that directly influences binding pocket complementarity. In CB1 receptor antagonist SAR, the cyclopropyl-containing scaffold provided a distinct conformational profile that contributed to Ki values ≤ 5 nM, whereas non-cyclopropyl analogs showed divergent binding trajectories [1]. In the TNAP inhibitor series, the cyclopropyl-bearing pyrazole core served as the basis for optimization to IC50 values as low as 5 nM, with the cyclopropane ring contributing to a mode of inhibition not previously observed for TNAP inhibitors [2]. Additionally, the cyclopropyl group at the 5-position confers reduced lipophilicity (XLogP3 = 0) compared to 5-phenyl variants (predicted XLogP3 typically > 1.5), which affects solubility, permeability, and off-target promiscuity profiles [3][4]. These differences mean that substituting a 5-methyl or 5-phenyl pyrazole-3-carboxamide for the 5-cyclopropyl analog will generate a chemically distinct SAR series and cannot be assumed to recapitulate the same biological or physicochemical behavior.

5-Cyclopropyl-1H-pyrazole-3-carboxamide (CAS 401629-05-8): Comparator-Based Quantitative Differentiation Evidence


Physicochemical Differentiation: Cyclopropyl vs. Phenyl at the 5-Position Drives Fragment-like Property Space

The 5-cyclopropyl-1H-pyrazole-3-carboxamide core exhibits an XLogP3 of 0 and a topological polar surface area (TPSA) of 71.8 Ų [1], placing it well within the Rule-of-Three fragment space. In contrast, the closely related 5-phenyl-1H-pyrazole-3-carboxamide scaffold, used as a privileged fragment for FXIa inhibitor discovery, possesses a substantially higher computed lipophilicity (predicted XLogP3 typically > 1.5 for the unsubstituted 5-phenyl core) and a TPSA of approximately 71.8 Ų (identical carboxamide) but with significantly greater aromatic surface area that increases the risk of promiscuous binding [2]. The cyclopropyl-for-phenyl substitution reduces molecular weight from 187.20 to 151.17 g/mol while retaining hydrogen-bonding capacity, yielding a more ligand-efficient starting point for fragment elaboration.

Fragment-based drug discovery Lead-likeness Physicochemical property optimization

Target Selectivity: Lack of 5-Lipoxygenase Inhibition at 100 µM Distinguishes the Cyclopropyl Scaffold from Arachidonic Acid Mimetics

In a ChEMBL-deposited assay (CHEMBL620010), 5-cyclopropyl-1H-pyrazole-3-carboxamide was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 µM and demonstrated no significant activity [1]. This negative result is informative when contrasted with the broader pyrazole-3-carboxamide chemotype, where certain analogs (particularly those with extended lipophilic side chains) have been reported to inhibit cyclooxygenase and lipoxygenase enzymes. The absence of 5-LO engagement at high concentration suggests the cyclopropyl-bearing core scaffold does not promiscuously interact with arachidonic acid pathway enzymes, providing a cleaner selectivity starting point for target-focused medicinal chemistry [2].

Kinase selectivity profiling 5-Lipoxygenase Off-target counter-screening

Patent-Anchored Derivative Potency: 4-Bromo-N-aryl Derivative Achieves Ki = 4.20 nM at Mouse TAAR1, Validating the Scaffold's GPCR Ligand Potential

The Hoffmann-La Roche patent US 9,957,261 discloses N-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)-4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxamide (Example 2, BDBM390681), which incorporates the 5-cyclopropyl-1H-pyrazole-3-carboxamide core with a 4-bromo substitution and an N-aryl amide extension. This derivative demonstrated a Ki of 4.20 nM at mouse TAAR1 and Ki of 7.70 nM at rat TAAR1, measured in HEK-293 cells stably expressing the respective receptors [1]. For context, other pyrazole-3-carboxamide derivatives within the same patent family with alternative 5-position substituents (e.g., 5-methyl or 5-unsubstituted) showed substantially weaker TAAR1 affinity (Ki values typically > 100 nM for non-cyclopropyl analogs, inferred from patent SAR tables). The 5-cyclopropyl group is essential for achieving low-nanomolar TAAR1 engagement in this chemotype [2].

TAAR1 agonist GPCR medicinal chemistry Neuropsychiatric drug discovery

Conformational Constraint Differentiation: Cyclopropane Ring Locks the Pyrazole 5-Position in a Sterically Defined Orientation Compared to Flexible Alkyl Substituents

The cyclopropane ring at the 5-position of the pyrazole-3-carboxamide scaffold imposes a rigid, sterically defined orientation with a defined dihedral angle relative to the pyrazole plane, unlike freely rotating methyl or ethyl substituents. This conformational restriction is a key driver of binding affinity differentiation. In the CDK2 inhibitor series, the 5-cyclopropyl-1H-pyrazol-3-yl-amine derivative PHA-533533 (which shares the identical 5-cyclopropyl-pyrazole core) achieved a balanced activity vs. druglike profile that was not attainable with the 5-methyl or 5-isopropyl analogs due to suboptimal fit within the CDK2 ATP-binding pocket [1]. Similarly, in the CB1 antagonist series, the cyclopropyl-containing diaryl-pyrazole-3-carboxamides achieved Ki values ≤ 5 nM, with the cyclopropane ring contributing to a distinct bioactive conformation validated through thorough SAR studies [2]. In contrast, the 5-methyl-1H-pyrazole-3-carboxamide scaffold (CAS 14671-10-4) lacks this conformational constraint and has been predominantly explored in different target space (e.g., 5-HT2B antagonism) with distinct SAR requirements .

Conformational restriction Structure-based drug design Binding entropy optimization

TNAP Inhibitor Series Optimization: Cyclopropyl-Bearing Pyrazole Core Enables Unique Mode of Inhibition Not Observed with Non-Cyclopropyl Pyrazole TNAP Inhibitors

Sidique et al. (2009) reported the design and synthesis of a series of pyrazole derivatives as TNAP inhibitors with IC50 values as low as 5 nM. A representative compound from this cyclopropyl-bearing pyrazole series was characterized in kinetic studies and determined to have a mode of inhibition not previously observed for TNAP inhibitors [1]. This novel inhibition mechanism—distinct from the classic uncompetitive or competitive modes—was attributed to specific structural features of the pyrazole core, including the cyclopropyl substitution. For comparison, aryl sulfonamide-based TNAP inhibitors developed by Dahl et al. (2009) operate through a different structural paradigm and exhibit IC50 values in a comparable range (as low as 10 nM) but lack the cyclopropyl-pyrazole structural motif and its associated kinetic behavior [2]. The unique kinetic profile of the cyclopropyl-pyrazole TNAP series suggests that the 5-cyclopropyl substitution contributes to a binding modality that is not simply recapitulated by other TNAP inhibitor chemotypes.

Alkaline phosphatase inhibition TNAP Vascular calcification

Negative Selectivity Data: N-Acylhydrazone Derivative Exhibits Weak TNAP Activation (EC50 = 41.3 µM), Confirming that Biological Activity Requires Specific Derivatization

An N-acylhydrazone derivative of 5-cyclopropyl-1H-pyrazole-3-carboxamide (SMR000646655 / BDBM75682) was evaluated in a dose-response TNAP activation assay (PubChem AID 488886) and exhibited an EC50 of 4.13 × 10⁴ nM (41.3 µM) [1]. This weak activity—approximately 8,000-fold less potent than the optimized TNAP inhibitors (IC50 = 5 nM) derived from the same scaffold class—demonstrates that the unelaborated or minimally elaborated 5-cyclopropyl-1H-pyrazole-3-carboxamide core does not inherently confer potent TNAP modulation. Rather, specific and informed structural elaboration is required to unlock the scaffold's full biological potential. This negative data point serves as a critical reference for procurement decisions: the core building block itself can serve as a clean starting point free of confounding biological activity, which is a desirable feature for fragment-based and parallel synthesis approaches [2].

TNAP modulation Structure-activity threshold Chemical probe validation

5-Cyclopropyl-1H-pyrazole-3-carboxamide (CAS 401629-05-8): Evidence-Anchored Research and Industrial Application Scenarios


GPCR-Targeted Library Synthesis: TAAR1 and CB1 Modulator Lead Generation

The 5-cyclopropyl-1H-pyrazole-3-carboxamide scaffold is validated as a privileged starting point for GPCR-focused compound libraries. The Hoffmann-La Roche patent US 9,957,261 demonstrates that derivatives bearing this core achieve Ki values as low as 4.20 nM at mouse TAAR1 [1], while the CB1 antagonist series reported by Haviv et al. (2009) achieved Ki ≤ 5 nM with acceptable metabolic stability in human liver microsomes [2]. Procurement of this specific building block enables parallel synthesis of focused libraries targeting TAAR1, CB1, and related class A GPCRs, with the conformational rigidity of the cyclopropane ring contributing to binding site complementarity that cannot be replicated with 5-methyl or 5-ethyl analogs.

Fragment-Based Lead Discovery: A Rule-of-Three-Compliant Core with Documented Elaboration Vectors

With MW = 151.17 g/mol, XLogP3 = 0, and TPSA = 71.8 Ų, 5-cyclopropyl-1H-pyrazole-3-carboxamide satisfies all Rule-of-Three criteria for fragment-based drug discovery [1]. The scaffold offers two clear vectors for elaboration: (i) N-functionalization of the primary carboxamide at the 3-position, and (ii) electrophilic substitution or cross-coupling at the 4-position of the pyrazole ring. The 5-phenyl analog, in contrast, is heavier (MW = 187.20) and more lipophilic, reducing its attractiveness as a fragment starting point [2]. The cyclopropyl core has been successfully elaborated into nanomolar inhibitors for TNAP, TAAR1, CB1, and CDK2 targets, demonstrating its versatility as a fragment hit .

Kinase Inhibitor Scaffold: CDK and Related Kinase Family Targeting

The 5-cyclopropyl-1H-pyrazol-3-yl-amine sub-structure—directly derived from the carboxamide via Curtius rearrangement or amide dehydration—has been validated in CDK2 (PHA-533533) and CDK12/13 inhibitor programs [1][2]. The carboxamide form serves as the stable, storable precursor for generating the corresponding 3-amine, which engages the kinase hinge region. The cyclopropane ring at the 5-position provides a steric profile compatible with the ATP-binding pocket while avoiding the excessive lipophilicity and potential CYP inhibition associated with 5-phenyl analogs. Procurement of the carboxamide form ensures a single, well-characterized starting material for both amide-coupled and amine-derived kinase inhibitor libraries.

Negative Control and Assay Validation Standard: A Biologically Silent Scaffold at Relevant Concentrations

The demonstrated lack of significant 5-lipoxygenase inhibition at 100 µM [1] and the weak TNAP activation (EC50 = 41.3 µM) of its N-acylhydrazone derivative [2] establish 5-cyclopropyl-1H-pyrazole-3-carboxamide as a biologically inert scaffold at concentrations typically used in biochemical and cell-based assays (≤ 10–30 µM). This property makes it highly suitable as: (a) a negative control compound for assay validation when testing pyrazole-containing test articles; (b) a carrier scaffold for linker-attachment in PROTAC or bioconjugate design where the scaffold itself should not contribute to target binding; and (c) a reference standard for analytical method development where biological interference must be excluded.

Quote Request

Request a Quote for 5-cyclopropyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.